2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O2/c1-10-20-17(26-23-10)11-6-7-24-14(8-11)21-22-15(24)9-19-16(25)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJVXXFBYOWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features that include bromine and multiple heterocyclic moieties. The compound's molecular formula is C17H13BrN6O2, with a molecular weight of approximately 413.235 g/mol. Its structural complexity suggests potential for diverse biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is significant for its biological interactions. The presence of the bromine atom enhances reactivity and may influence pharmacological properties. The oxadiazole and triazole rings are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H13BrN6O2 |
| Molecular Weight | 413.235 g/mol |
| Functional Groups | Bromine, Oxadiazole, Triazole |
Anticancer Activity
Compounds containing oxadiazole and triazole moieties have been reported to show anticancer properties. For instance:
- Compound A : Exhibited IC50 values of 0.67 µM against prostate cancer cells.
- Compound B : Showed IC50 values of 1.18 µM against multiple cancer cell lines.
The unique combination of heterocycles in 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide suggests it may possess similar or enhanced anticancer activity compared to these derivatives.
Antimicrobial Properties
Similar oxadiazole derivatives have demonstrated antimicrobial properties. For example:
- N-(phenyl)-N'-(substituted oxadiazoles) : Known for their broad-spectrum antimicrobial activities.
Given the structural features of 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide, it is hypothesized that it could also exhibit antimicrobial effects.
Case Studies and Research Findings
A study involving related compounds synthesized for their biological activity highlighted the following findings:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin) | Anticancer | 0.75 |
| N-(phenyl)-N'-(substituted oxadiazoles) | Antimicrobial | 0.90 |
| 7-(substituted phenyl)-[1,2,4]triazolo derivatives | Enzyme inhibitors | 0.85 |
These findings suggest that the structural components of 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-y)methyl)benzamide may confer similar or superior biological activities.
The mechanisms through which compounds like 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-y)-[1,2,4]triazolo[4,3-a]pyridin) exert their effects are under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cellular Processes : Interaction with cellular pathways can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : [1,2,4]triazolo[4,3-a]pyridine core. This bicyclic system is electron-deficient, favoring interactions with ATP-binding pockets in kinases .
- Compounds (8l, 8m, 8n, 8o): [1,2,4]triazolo[1,5-a]pyrimidine.
- Compound : [1,2,4]triazolo[4,3-b]pyridazine. The pyridazine core introduces additional nitrogen atoms, enhancing polarity but reducing metabolic stability compared to pyridine derivatives .
Key Substituents
Physicochemical Properties
Notes:
Q & A
Q. What synthetic routes are commonly employed to prepare 2-bromo-N-...benzamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multistep reactions, including cyclization and functionalization. Key protocols include:
- Nucleophilic Substitution : Reacting halogenated intermediates with thiols or amines in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Triazolo-Oxadiazole Core Formation : Cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions .
- Benzamide Coupling : Amide bond formation using coupling agents like EDCI/HOBt in dichloromethane .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, RT, 12–24 h | 60–75% | |
| Cyclization | Ethanol, reflux, 6 h | 50–65% | |
| Amide Coupling | DCM, EDCI/HOBt, RT, 4 h | 70–85% |
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Record ¹H and ¹³C NMR in DMSO-d₆ at 400 MHz. Compare experimental shifts with computational predictions (e.g., DFT) to confirm regiochemistry .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize cyclization reactions .
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
Q. What strategies resolve structural ambiguities or polymorphic forms in crystallographic studies?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethyl acetate/hexane. Compare unit cell parameters with Cambridge Structural Database entries .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
- Variable-Temperature NMR : Monitor dynamic effects (e.g., ring flipping) to identify conformational flexibility .
Q. How should contradictory biological activity data be analyzed across studies?
- Methodological Answer :
- Assay Validation : Cross-check protocols (e.g., cell lines, incubation times, concentrations). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinity if fluorescence-based assays show variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and trends .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported synthetic yields?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and identify bottlenecks (e.g., unstable intermediates degrading in prolonged reactions) .
- By-Product Identification : Isolate side products via preparative TLC and characterize them via NMR/MS to adjust reaction stoichiometry .
Biological Evaluation
Q. What in vitro assays are recommended for initial pharmacological screening?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assay for kinase targets (e.g., EGFR, BRAF) at 10 µM compound concentration .
- Cytotoxicity : Screen against HEK-293 and MCF-7 cell lines via MTT assay (72 h incubation) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Pharmacophore Modeling : Use MOE or Schrödinger Suite to identify critical functional groups (e.g., oxadiazole ring’s role in H-bonding) .
- Fragment Replacement : Substitute the benzamide moiety with bioisosteres (e.g., sulfonamides) and compare activity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
